

Spectroscopic Profile of 4-(Benzyloxy)-3-methylbutanoic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Benzyloxy)-3-methylbutanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Benzyloxy)-3-methylbutanoic acid**, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

4-(Benzyloxy)-3-methylbutanoic acid ($C_{12}H_{16}O_3$, Molar Mass: 208.25 g/mol) is a carboxylic acid containing a benzyl ether and a chiral center. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes. This guide presents a summary of its predicted spectroscopic data due to the limited availability of experimentally acquired spectra in public databases. The predicted data is based on the analysis of its chemical structure and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(Benzyloxy)-3-methylbutanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
7.28-7.38	Multiplet	5H	Phenyl-H
4.50	Singlet	2H	-OCH ₂ -Ph
3.45-3.55	Multiplet	2H	H-4
2.40-2.60	Multiplet	2H	H-2
2.10-2.30	Multiplet	1H	H-3
1.05	Doublet	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~179	C-1 (-COOH)
~138	Phenyl C (quaternary)
~128.5	Phenyl C-H
~127.7	Phenyl C-H
~127.6	Phenyl C-H
~73	C-5 (-OCH ₂ -Ph)
~72	C-4
~40	C-2
~35	C-3
~16	C-6 (-CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
3030	Medium	C-H stretch (Aromatic)
2960, 2870	Medium	C-H stretch (Aliphatic)
1710	Strong	C=O stretch (Carboxylic acid dimer)
1495, 1455	Medium	C=C stretch (Aromatic ring)
1200-1300	Strong	C-O stretch (Carboxylic acid)
1100	Strong	C-O stretch (Ether)
740, 700	Strong	C-H bend (Aromatic, monosubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
208	[M] ⁺ (Molecular Ion)
191	[M - OH] ⁺
163	[M - COOH] ⁺
107	[C ₇ H ₇ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion, base peak)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-(Benzyloxy)-3-methylbutanoic acid** in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- ^{13}C NMR: Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans with proton decoupling.

IR Spectroscopy

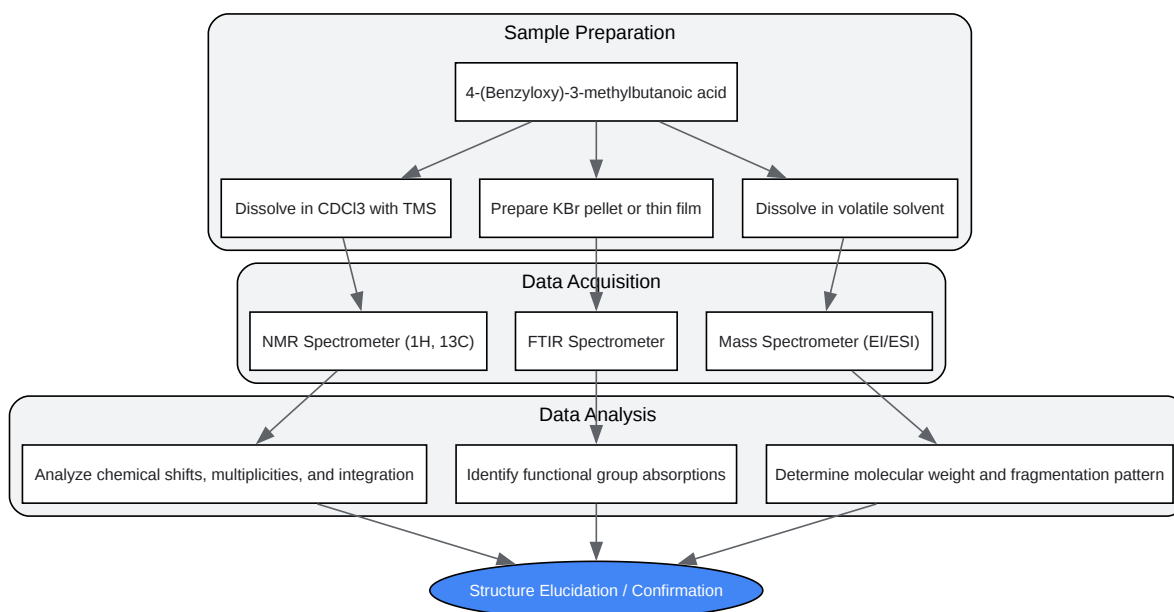
- **Sample Preparation:** Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit it on a KBr plate, allowing the solvent to evaporate. For solid samples, a KBr pellet can be prepared.
- **Data Acquisition:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Use electron ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-(Benzyloxy)-3-methylbutanoic acid**.



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Caption: General workflow for spectroscopic analysis.

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